(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
CAS No.: 892416-32-9
Cat. No.: VC6391880
Molecular Formula: C28H25N3O2S
Molecular Weight: 467.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892416-32-9 |
|---|---|
| Molecular Formula | C28H25N3O2S |
| Molecular Weight | 467.59 |
| IUPAC Name | [7-[(4-ethenylphenyl)methylsulfanyl]-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
| Standard InChI | InChI=1S/C28H25N3O2S/c1-4-19-9-11-20(12-10-19)16-34-28-24-13-23-21(15-32)14-29-18(3)25(23)33-27(24)30-26(31-28)22-8-6-5-7-17(22)2/h4-12,14,32H,1,13,15-16H2,2-3H3 |
| Standard InChI Key | KHRWKHLXGROYTC-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=C(C=C5)C=C |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
The molecule’s backbone consists of a tricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene system, which merges fused aromatic and heterocyclic rings. Key features include:
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A 2-oxa-4,6,13-triaza motif, introducing oxygen and nitrogen atoms into the central ring system.
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A 14-methyl group attached to the tricyclic core, influencing steric and electronic properties.
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A (2-methylphenyl) substituent at position 5, contributing to aromatic interactions.
Peripheral Functionalization
The molecule is further modified by:
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A [(4-ethenylphenyl)methyl]sulfanyl group at position 7, introducing a sulfur-containing sidechain with a vinylbenzyl moiety .
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A methanol group at position 11, providing a hydroxyl site for potential derivatization.
Table 1: Fundamental Molecular Data
Synthetic Pathways and Reaction Dynamics
Retrosynthetic Considerations
The synthesis of this compound likely involves:
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Core Tricycle Assembly: Cyclization reactions between substituted pyridine or pyrimidine precursors to form the central triazatricyclo system.
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Sulfanyl Group Introduction: Thiol-ene or nucleophilic substitution reactions to attach the [(4-ethenylphenyl)methyl]sulfanyl moiety .
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Methanol Functionalization: Hydroxymethylation via aldehyde reduction or protective group strategies.
Analytical Validation
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Chromatography: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are critical for monitoring reaction progress and purity.
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Spectroscopy: Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, particularly for distinguishing heterocyclic proton environments.
Physicochemical Properties and Stability
Solubility and Partitioning
While experimental solubility data remain unpublished, computational predictions using the LogP model suggest moderate lipophilicity (estimated LogP ≈ 3.8), favoring solubility in organic solvents like dichloromethane or dimethyl sulfoxide.
Thermal Behavior
The compound’s melting point and thermal decomposition profile are uncharacterized, though analogous tricyclic derivatives exhibit melting points between 180–220°C .
Comparative Analysis with Structural Analogues
Substituent Effects
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Chloro/Fluoro Analogues: Replacement of the ethenyl group with halogens (e.g., in CAS 892414-75-4) increases molecular polarity and hydrogen-bonding potential.
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Cyclohexyl Derivatives: Compounds like CID 24767791 demonstrate enhanced steric bulk, potentially altering receptor binding kinetics .
Table 2: Structural Comparisons
| Compound (CAS) | Key Substituent | Molecular Weight | LogP (Predicted) |
|---|---|---|---|
| 892416-32-9 | 4-Ethenylphenylsulfanyl | 467.59 | 3.8 |
| 892414-75-4 | 4-Chlorophenylsulfanyl | 480.00 | 4.1 |
| 24767791 | Cyclohexylphenyl | 550.70 | 5.2 |
Challenges and Future Prospects
Synthetic Optimization
Current limitations include low yields in multi-step syntheses. Future work should explore:
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Catalytic Cyclization: Transition metal catalysts (e.g., palladium) to streamline tricycle formation.
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Flow Chemistry: Continuous processing to enhance reproducibility .
Biological Profiling
Urgent priorities include:
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In Vitro Toxicity Screening: Assessing cytotoxicity in human cell lines.
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ADMET Studies: Predicting absorption, distribution, and metabolic pathways.
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